5-Amino-3-butyl-1,2,3-oxadiazol-3-ium
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Overview
Description
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium is a heterocyclic compound with the molecular formula C6H12N3O. This compound belongs to the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of an amino group and a butyl chain in its structure makes it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a butyl-substituted hydrazine with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The butyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxadiazoles with different alkyl or aryl groups.
Scientific Research Applications
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 5-Amino-3-butyl-1,2,3-oxadiazol-3-ium involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-sec-butyl-1,2,3-oxadiazol-3-ium
- 5-Amino-1,2,3-triazoles
- 1,3,4-Oxadiazole derivatives
Uniqueness
5-Amino-3-butyl-1,2,3-oxadiazol-3-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl chain enhances its lipophilicity, making it more effective in penetrating biological membranes. Additionally, the amino group provides sites for further functionalization, allowing for the development of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C6H12N3O+ |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
3-butyloxadiazol-3-ium-5-amine |
InChI |
InChI=1S/C6H12N3O/c1-2-3-4-9-5-6(7)10-8-9/h5H,2-4,7H2,1H3/q+1 |
InChI Key |
HMIRQNJERSQUED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=NOC(=C1)N |
Origin of Product |
United States |
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